4-(4-n-Propylphenyl)benzaldehyde
Overview
Description
4-(4-n-Propylphenyl)benzaldehyde is an organic compound with the molecular formula C16H16O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a propyl group at the para position. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(4-n-Propylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This method uses benzene and propylbenzene as starting materials, which react with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures around 0-5°C to ensure high yield and purity .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
4-(4-n-Propylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions include 4-(4-n-Propylphenyl)benzoic acid, 4-(4-n-Propylphenyl)benzyl alcohol, and various substituted derivatives .
Scientific Research Applications
4-(4-n-Propylphenyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-n-Propylphenyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
4-(4-n-Propylphenyl)benzaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: The parent compound, which lacks the propyl group, making it less hydrophobic and less reactive in certain chemical reactions.
4-Methylbenzaldehyde: A similar compound with a methyl group instead of a propyl group, which affects its boiling point and reactivity.
4-Ethylbenzaldehyde: Another similar compound with an ethyl group, which has intermediate properties between benzaldehyde and this compound.
The uniqueness of this compound lies in its propyl group, which enhances its hydrophobicity and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-(4-propylphenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h4-12H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPSHSBKWDBIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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